

GSK163090: A Technical Guide to its 5-HT1A Receptor Binding Affinity

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Compound of Interest

Compound Name: GSK163929

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 5-HT1A receptor binding affinity of GSK163090, a potent and selective antagonist. The information is compiled to serve as a crucial resource for researchers and professionals engaged in neuroscience drug discovery and development.

Core Compound Data: GSK163090

GSK163090, chemically known as 1-(3-{2-[4-(2-methyl-5-quinoliny)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone, has been identified as a potent and selective antagonist for the 5-HT1A, 5-HT1B, and 5-HT1D receptors. Its high affinity for the 5-HT1A receptor makes it a significant tool for studying the role of this receptor in various physiological and pathological processes.

Quantitative Binding Affinity Data

The binding affinity of GSK163090 for the human 5-HT1A receptor, along with other relevant serotonin and dopamine receptors, has been determined through radioligand binding assays. The data, presented in terms of the negative logarithm of the inhibition constant (pKi), is summarized in the table below for clear comparison. A higher pKi value indicates a stronger binding affinity.

Receptor	Binding Affinity (pKi)
5-HT1A	9.4[1][2][3][4]
5-HT1B	8.5[1][2][3][4]
5-HT1D	9.7[1][2][3]
Dopamine D2	6.3[3][4]
Dopamine D3	6.7[3][4]
Serotonin Transporter (SerT)	6.1[1][2]

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of GSK163090 for the 5-HT1A receptor was conducted using a competitive radioligand binding assay. The following protocol is a detailed representation of the methodology typically employed in such studies, based on the primary literature.[3][5]

Objective: To determine the inhibition constant (K_i) of GSK163090 for the human 5-HT1A receptor.

Materials:

- **Receptor Source:** Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human 5-HT1A receptor.
- **Radioligand:** [^3H]8-OH-DPAT (a high-affinity 5-HT1A receptor agonist).
- **Test Compound:** GSK163090.
- **Reference Compound** (for non-specific binding): 10 μM Serotonin or 8-OH-DPAT.
- **Assay Buffer:** 50 mM Tris-HCl, pH 7.4, containing 0.1% ascorbic acid and 10 μM pargyline.
- **Wash Buffer:** Cold 50 mM Tris-HCl, pH 7.4.
- **Scintillation Cocktail.**

- Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
- 96-well plates.
- Cell harvester and Liquid scintillation counter.

Procedure:

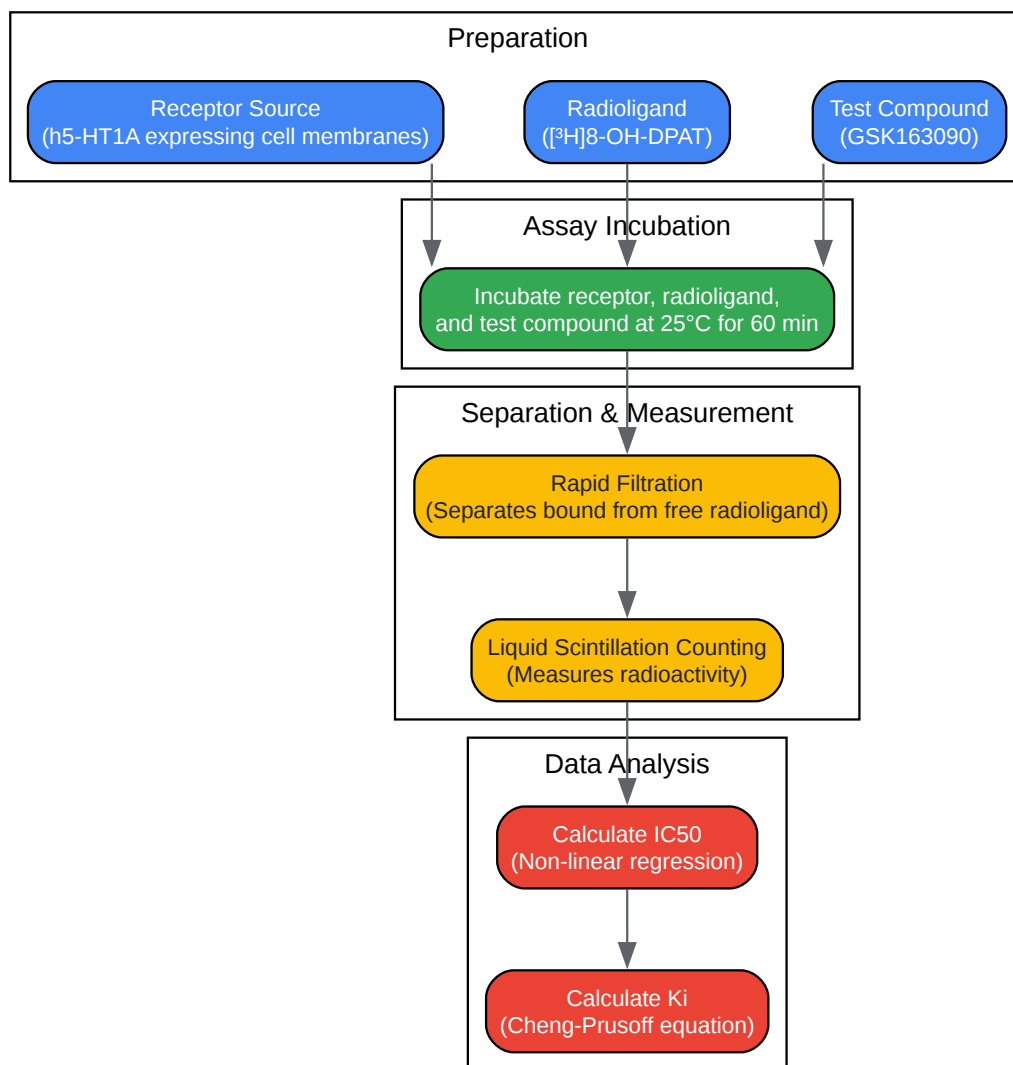
- **Membrane Preparation:** The CHO cell membranes expressing the h5-HT1A receptor are thawed and homogenized in the assay buffer. The protein concentration is determined using a standard method like the Bradford assay.
- **Assay Setup:** The assay is performed in a 96-well plate format with a final volume of 250 μ L per well.
 - **Total Binding:** Wells containing cell membranes, [3 H]8-OH-DPAT, and assay buffer.
 - **Non-specific Binding:** Wells containing cell membranes, [3 H]8-OH-DPAT, and a high concentration of the reference compound (e.g., 10 μ M Serotonin).
 - **Competitive Binding:** Wells containing cell membranes, [3 H]8-OH-DPAT, and varying concentrations of GSK163090.
- **Incubation:** The plates are incubated at 25°C for 60 minutes to allow the binding to reach equilibrium.
- **Filtration:** The incubation is terminated by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
- **Washing:** The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
- **Scintillation Counting:** The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a liquid scintillation counter, expressed in counts per minute (CPM).
- **Data Analysis:**

- The specific binding is calculated by subtracting the non-specific binding (CPM) from the total binding (CPM).
- The percentage of specific binding at each concentration of GSK163090 is determined.
- The IC₅₀ value (the concentration of GSK163090 that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis of the competition curve.
- The K_i value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: $K_i = \text{IC}_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is the dissociation constant of the radioligand for the receptor.

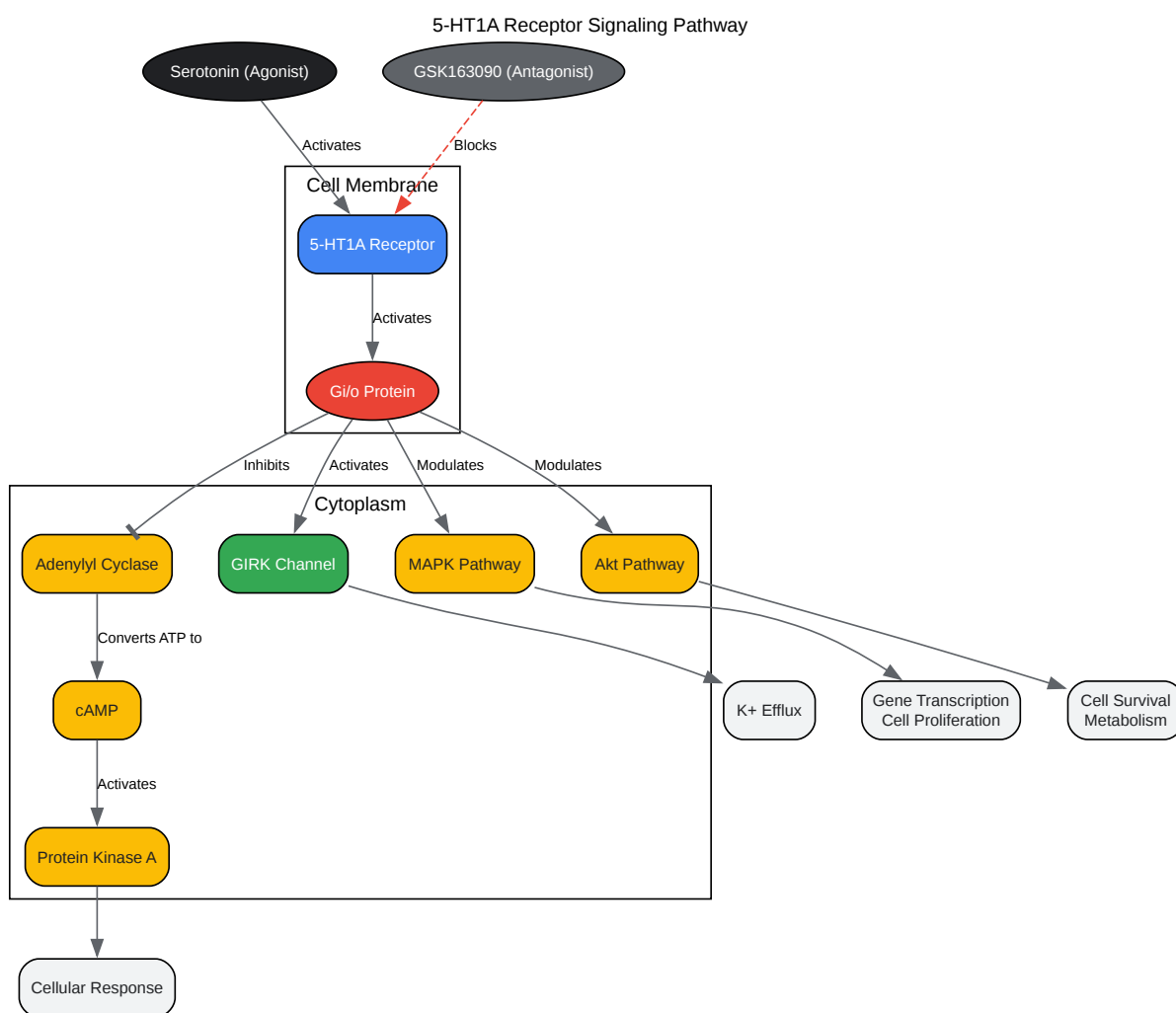
Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the context of GSK163090's action and the methodology of its characterization, the following diagrams are provided.

Experimental Workflow for Ki Determination

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Caption: Workflow of the radioligand binding assay for GSK163090.



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Caption: Canonical signaling pathway of the 5-HT_{1A} receptor.

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